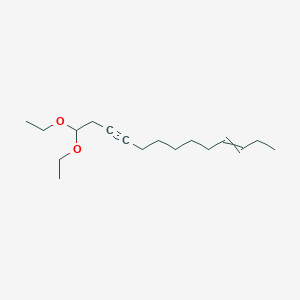
13,13-Diethoxytridec-3-en-10-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13,13-Diethoxytridec-3-en-10-yne is an organic compound with the molecular formula C17H30O2. It is characterized by the presence of a triple bond, a double bond, and two ether groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
The synthesis of 13,13-Diethoxytridec-3-en-10-yne typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable alkyne precursor.
Etherification: The alkyne undergoes etherification to introduce the diethoxy groups.
Formation of Double Bond:
Final Product: The final product, this compound, is obtained after purification and characterization.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
13,13-Diethoxytridec-3-en-10-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bond to a double bond or a single bond.
Substitution: Nucleophilic substitution reactions can occur at the ether groups, replacing the ethoxy groups with other substituents.
Addition: The double and triple bonds can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Halides, amines.
Electrophiles: Halogens, hydrogen halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
13,13-Diethoxytridec-3-en-10-yne has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 13,13-Diethoxytridec-3-en-10-yne involves its interaction with molecular targets and pathways. The compound’s reactivity is primarily due to its triple and double bonds, which can participate in various chemical reactions. These interactions can affect biological pathways, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
13,13-Diethoxytridec-3-en-10-yne can be compared with other similar compounds, such as:
13,13-Dimethoxytridec-3-en-10-yne: Similar structure but with methoxy groups instead of ethoxy groups.
13,13-Diethoxytridec-3-en-9-yne: Similar structure but with the triple bond at a different position.
13,13-Diethoxytridec-2-en-10-yne: Similar structure but with the double bond at a different position.
Eigenschaften
CAS-Nummer |
90890-90-7 |
|---|---|
Molekularformel |
C17H30O2 |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
13,13-diethoxytridec-3-en-10-yne |
InChI |
InChI=1S/C17H30O2/c1-4-7-8-9-10-11-12-13-14-15-16-17(18-5-2)19-6-3/h7-8,17H,4-6,9-13,16H2,1-3H3 |
InChI-Schlüssel |
KLHLFAYGKIAWNB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CCCCCCC#CCC(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Undecanoicacid, 11-[(2-iodoacetyl)amino]-](/img/structure/B14368530.png)
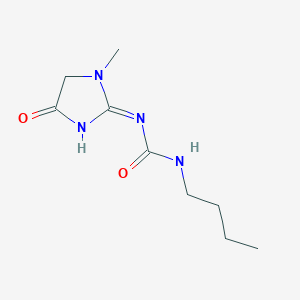
![5-[2-(4-Chlorophenyl)acetamido]pentanoic acid](/img/structure/B14368538.png)
![4,4'-[(4-Ethoxy-3-methylphenyl)methylene]bis(N-methylaniline)](/img/structure/B14368545.png)
![4-Chloro-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14368555.png)
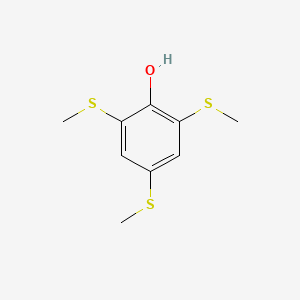
![6-Acetyl-9-(diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione](/img/structure/B14368570.png)
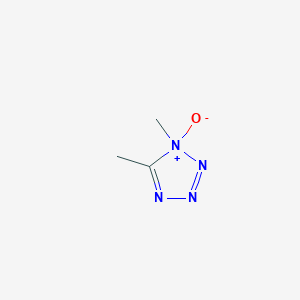
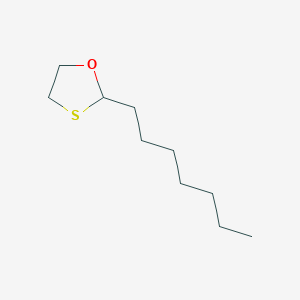
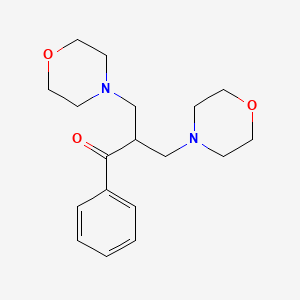
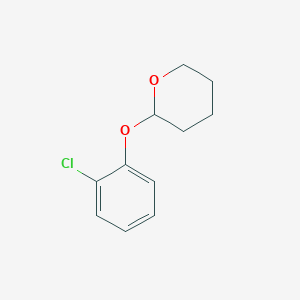
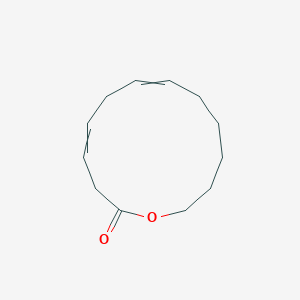
![N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]-2-methylpropanamide](/img/structure/B14368618.png)
![3-(acridin-9-ylamino)-N-[5-[3-(acridin-9-ylamino)propanoylamino]pentyl]propanamide](/img/structure/B14368620.png)
